![molecular formula C37H38B2O4 B3178605 9,9'-Spirobi[fluorene]-2,2'-diyldiboronic acid pinacol ester CAS No. 676168-63-1](/img/structure/B3178605.png)
9,9'-Spirobi[fluorene]-2,2'-diyldiboronic acid pinacol ester
描述
9,9’-Spirobi[fluorene]-2,2’-diyldiboronic acid pinacol ester is a boronic ester derivative of spirobifluorene. This compound is notable for its unique structure, which includes a spiro linkage between two fluorene units and boronic ester groups. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its stability and reactivity.
作用机制
Target of Action
Boronic esters, including pinacol boronic esters, are generally known to be highly valuable building blocks in organic synthesis .
Mode of Action
Pinacol boronic esters are known to undergo protodeboronation, a process that involves the removal of the boron moiety . This process is catalytic and utilizes a radical approach . The protodeboronation of pinacol boronic esters is a valuable transformation in organic synthesis .
Biochemical Pathways
The compound can be used in the synthesis of various organic materials, indicating its potential involvement in numerous biochemical pathways .
Pharmacokinetics
The compound is known to be stable at room temperature and soluble in solvents . These properties could potentially influence its bioavailability.
Result of Action
It is known to be used in the synthesis of different types of organic optoelectronic materials and hybrid materials .
Action Environment
The action, efficacy, and stability of 9,9’-Spirobi[fluorene]-2,2’-diyldiboronic acid pinacol ester can be influenced by various environmental factors. For instance, the compound is known to be stable under inert gas (nitrogen or argon) at 2-8°C . This suggests that the compound’s action and stability could be affected by factors such as temperature and atmospheric conditions.
生化分析
Biochemical Properties
9,9’-Spirobi[fluorene]-2,2’-diyldiboronic acid pinacol ester plays a crucial role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is used to form carbon-carbon bonds. This compound interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. The nature of these interactions involves the formation of boron-oxygen bonds, which are essential for the catalytic activity of the compound. Additionally, 9,9’-Spirobi[fluorene]-2,2’-diyldiboronic acid pinacol ester can interact with other biomolecules, such as nucleic acids, influencing their structure and function .
Cellular Effects
The effects of 9,9’-Spirobi[fluorene]-2,2’-diyldiboronic acid pinacol ester on various types of cells and cellular processes are significant. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of certain genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, 9,9’-Spirobi[fluorene]-2,2’-diyldiboronic acid pinacol ester can impact cell signaling pathways by interacting with specific receptors and enzymes, thereby altering cellular responses .
Molecular Mechanism
The molecular mechanism of action of 9,9’-Spirobi[fluorene]-2,2’-diyldiboronic acid pinacol ester involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The binding interactions typically involve the formation of boron-oxygen bonds, which are crucial for the compound’s catalytic activity. Additionally, 9,9’-Spirobi[fluorene]-2,2’-diyldiboronic acid pinacol ester can inhibit or activate specific enzymes, leading to changes in metabolic pathways and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9,9’-Spirobi[fluorene]-2,2’-diyldiboronic acid pinacol ester can change over time. This compound is known for its stability, but it can degrade under certain conditions, such as exposure to light or high temperatures. Long-term studies have shown that 9,9’-Spirobi[fluorene]-2,2’-diyldiboronic acid pinacol ester can have lasting effects on cellular function, particularly in in vitro and in vivo studies. These effects include changes in gene expression and cellular metabolism, which can persist even after the compound has been removed .
Dosage Effects in Animal Models
The effects of 9,9’-Spirobi[fluorene]-2,2’-diyldiboronic acid pinacol ester vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as promoting the formation of carbon-carbon bonds and enhancing metabolic pathways. At high doses, 9,9’-Spirobi[fluorene]-2,2’-diyldiboronic acid pinacol ester can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
9,9’-Spirobi[fluorene]-2,2’-diyldiboronic acid pinacol ester is involved in several metabolic pathways, particularly those related to organic synthesis and carbon-carbon bond formation. This compound interacts with various enzymes and cofactors, facilitating the conversion of substrates into complex organic molecules. The effects on metabolic flux and metabolite levels are significant, as 9,9’-Spirobi[fluorene]-2,2’-diyldiboronic acid pinacol ester can enhance the efficiency of these pathways and promote the formation of desired products .
Transport and Distribution
Within cells and tissues, 9,9’-Spirobi[fluorene]-2,2’-diyldiboronic acid pinacol ester is transported and distributed through specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its activity and function. The transport and distribution mechanisms ensure that 9,9’-Spirobi[fluorene]-2,2’-diyldiboronic acid pinacol ester reaches its target sites within the cell, where it can exert its biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-Spirobi[fluorene]-2,2’-diyldiboronic acid pinacol ester typically involves the reaction of spirobifluorene with boronic acid derivatives. One common method is the direct borylation of spirobifluorene using bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high efficiency and purity of the final product.
化学反应分析
Types of Reactions
9,9’-Spirobi[fluorene]-2,2’-diyldiboronic acid pinacol ester primarily undergoes Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base . The compound can also participate in other types of reactions, such as deboronative radical chain reactions, where it can be converted into various functionalized products .
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene), and aryl or vinyl halides.
Deboronative Radical Chain Reactions: Catechol methyl borate (MeO–Bcat), radical initiators, and various trapping agents.
Major Products
The major products formed from these reactions include biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学研究应用
9,9’-Spirobi[fluorene]-2,2’-diyldiboronic acid pinacol ester has a wide range of applications in scientific research:
相似化合物的比较
Similar Compounds
- 9,9-Dioctyl-9H-fluorene-2,7-diboronic acid bis(pinacol) ester
- 9,9-Dimethylfluorene-2-boronic acid pinacol ester
Uniqueness
Compared to similar compounds, 9,9’-Spirobi[fluorene]-2,2’-diyldiboronic acid pinacol ester offers enhanced stability and reactivity due to its spiro linkage and boronic ester groups. This makes it particularly useful in complex organic synthesis and industrial applications.
属性
IUPAC Name |
4,4,5,5-tetramethyl-2-[2'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[fluorene]-2-yl]-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H38B2O4/c1-33(2)34(3,4)41-38(40-33)23-17-19-27-25-13-9-11-15-29(25)37(31(27)21-23)30-16-12-10-14-26(30)28-20-18-24(22-32(28)37)39-42-35(5,6)36(7,8)43-39/h9-22H,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJAZXMAZKKRJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC=CC=C4C35C6=CC=CC=C6C7=C5C=C(C=C7)B8OC(C(O8)(C)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H38B2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



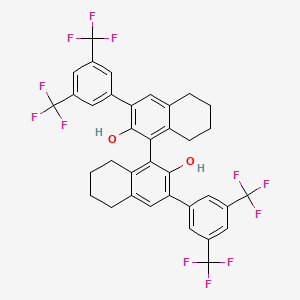

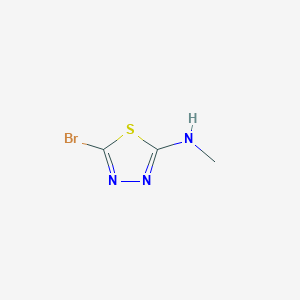

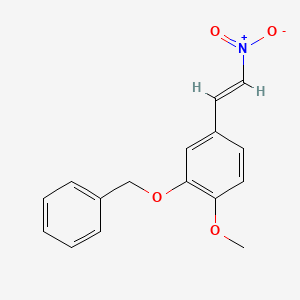
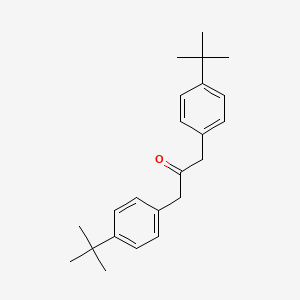
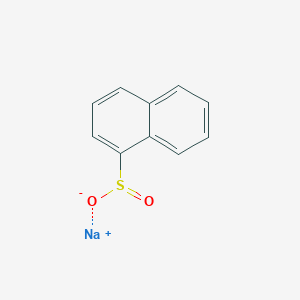
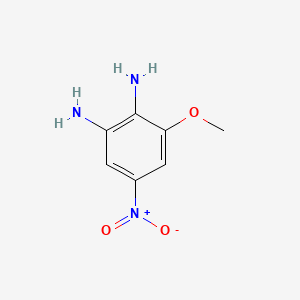

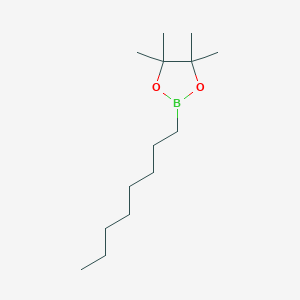
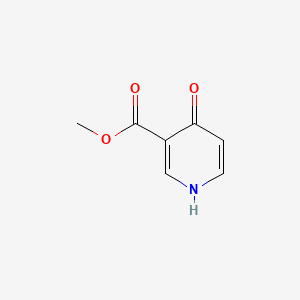
![(S)-(+)-(3,5-Dioxa-4-phosphacyclohepta[2,1-A,3,4-A']dinaphthalen-4-YL)bis[(1R)-1-(1-naphthalenyl)ethyl]amine](/img/structure/B3178603.png)
![6-Methoxy-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B3178613.png)
